molecular formula C15H12F3N3O4 B2969826 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034601-00-6

3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2969826
CAS No.: 2034601-00-6
M. Wt: 355.273
InChI Key: FBGZOAZRWGMATF-UHFFFAOYSA-N
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Description

3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a benzodioxole moiety, a pyrrolidine ring, and an oxadiazole ring, each contributing to its distinct chemical properties.

Mechanism of Action

Target of Action

The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . These cells are targeted due to their abnormal growth and division patterns, which this compound aims to disrupt.

Mode of Action

This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . This means that the compound interferes with the cell’s ability to divide and grow, leading to cell death.

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and growth. Specifically, it modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This disruption of the cell’s structural integrity leads to mitotic blockade and cell apoptosis .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and the induction of apoptosis. This is achieved through the disruption of cell division and growth processes, leading to cell death . The compound has shown good selectivity between cancer cells and normal cells , suggesting that it may have a favorable therapeutic index.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the benzodioxole and pyrrolidine intermediates. These intermediates are then subjected to cyclization reactions to form the oxadiazole ring. Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or platinum catalysts for facilitating various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while reduction can lead to the formation of reduced benzodioxole or pyrrolidine derivatives.

Scientific Research Applications

3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole moieties that exhibit comparable chemical properties.

    Pyrrolidine derivatives: Compounds containing pyrrolidine rings that may share similar biological activities.

    Oxadiazole derivatives: Compounds with oxadiazole rings that are often studied for their diverse chemical and biological properties.

Uniqueness

3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O4/c16-15(17,18)14-19-12(20-25-14)9-3-4-21(6-9)13(22)8-1-2-10-11(5-8)24-7-23-10/h1-2,5,9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGZOAZRWGMATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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